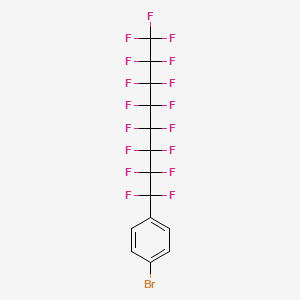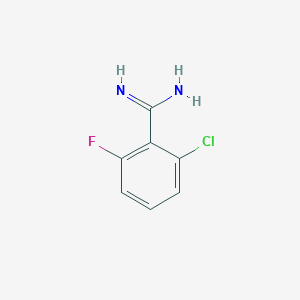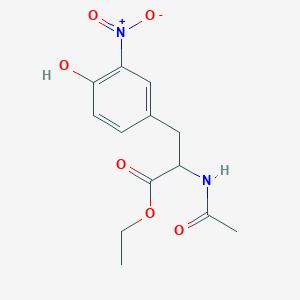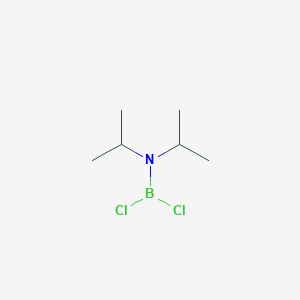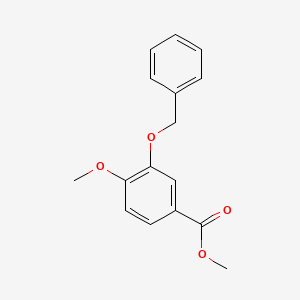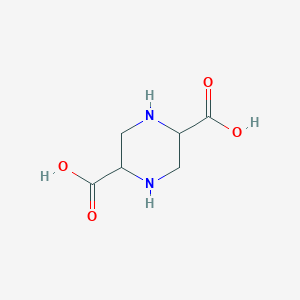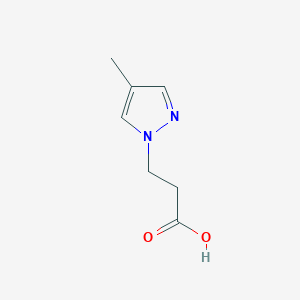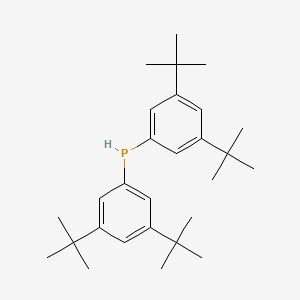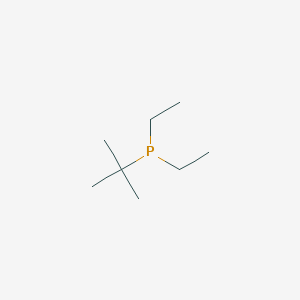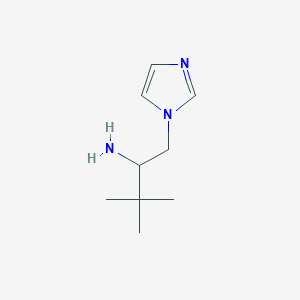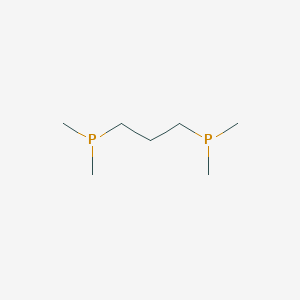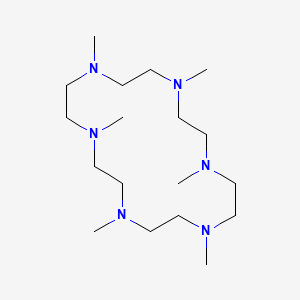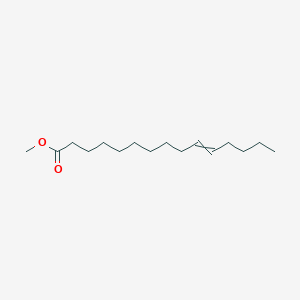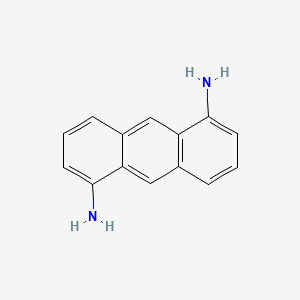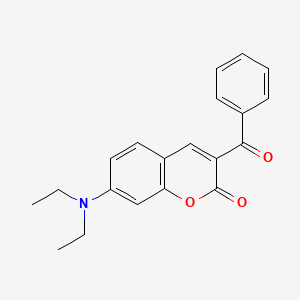
3-Benzoyl-7-diethylaminocoumarin
概要
説明
3-Benzoyl-7-diethylaminocoumarin is a notable compound in the field of organic chemistry, particularly valued for its applications as a fluorescent dye. This substance, a derivative of coumarin, is recognized for its vivid fluorescence properties, which make it a valuable tool in various scientific and industrial applications .
作用機序
Target of Action
3-Benzoyl-7-diethylaminocoumarin is a derivative of coumarin, a class of compounds known for their diverse biological and pharmaceutical properties Coumarins are known to interact with a variety of biological targets, including enzymes, receptors, and cellular structures .
Mode of Action
Coumarins are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The specific interaction of this compound with its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Coumarins are known to influence a variety of biochemical pathways, including those involved in inflammation, coagulation, and cellular metabolism . The impact on these pathways can lead to a range of downstream effects, including modulation of immune response, alteration of cellular function, and potential therapeutic effects.
Result of Action
Coumarins are known to exert a variety of effects at the molecular and cellular level, including modulation of enzyme activity, alteration of receptor function, and changes in cellular signaling pathways . These effects can contribute to the compound’s overall biological activity and potential therapeutic effects.
Action Environment
The action of this compound, like other coumarins, can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or ions, and the temperature . These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy.
生化学分析
Biochemical Properties
3-Benzoyl-7-diethylaminocoumarin is a reagent for the derivatisation of amines and proteins . It has been used for labelling synthetic peptides for high-throughput detection
Cellular Effects
Given its role in the derivatisation of amines and proteins, it is plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to interact with amines and proteins, potentially influencing their function
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoyl-7-diethylaminocoumarin typically involves the condensation of 3-acetyl-7-diethylaminocoumarin with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production methods often employ one-pot synthesis techniques to streamline the process and reduce costs. These methods include the von Pechmann condensation, Knoevenagel condensation, and Baylis-Hillman reaction . These reactions are favored for their efficiency and high yield.
化学反応の分析
Types of Reactions: 3-Benzoyl-7-diethylaminocoumarin undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzoyl chloride in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of benzoylated derivatives.
科学的研究の応用
3-Benzoyl-7-diethylaminocoumarin has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of cellular processes due to its fluorescence properties.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the manufacturing of fluorescent dyes and pigments
類似化合物との比較
- 3-Acetyl-7-diethylaminocoumarin
- 7-Diethylaminocoumarin-3-carbaldehyde
- 3-Azolyl-7-diethylaminocoumarin derivatives
Uniqueness: 3-Benzoyl-7-diethylaminocoumarin stands out due to its high quantum yield and strong ICT effect, which enhance its fluorescence properties. This makes it more effective as a fluorescent probe compared to other similar compounds .
特性
IUPAC Name |
3-benzoyl-7-(diethylamino)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-3-21(4-2)16-11-10-15-12-17(20(23)24-18(15)13-16)19(22)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVJWBWVJUAOMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399123 | |
| Record name | 3-BENZOYL-7-DIETHYLAMINOCOUMARIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77016-78-5 | |
| Record name | 3-BENZOYL-7-DIETHYLAMINOCOUMARIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


